Cas no 1176419-78-5 (3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride)

3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride is a chemically synthesized compound featuring a piperazine core functionalized with a hydroxyethyl group and an aminopropanone moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for various research and pharmaceutical applications. Its structural versatility allows for potential use as an intermediate in organic synthesis or as a building block for bioactive molecules. The presence of both amino and hydroxyl groups offers reactive sites for further derivatization, facilitating the development of novel compounds. This product is characterized by high purity and consistent quality, ensuring reliability in experimental and industrial settings.
3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride structure
1176419-78-5 structure
商品名:3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride
CAS番号:1176419-78-5
MF:C9H21Cl2N3O2
メガワット:274.187940359116
MDL:MFCD08448234
CID:5012821

3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride 化学的及び物理的性質

名前と識別子

    • 3-amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride
    • 3-amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one 2 hcl
    • 3-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl] propan-1-one dihydrochloride
    • 3-amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)propan-1-one dihydrochloride
    • 3-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one dihydrochloride
    • 3-amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one di-hydrochloride
    • 3-Amino
    • 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride
    • MDL: MFCD08448234
    • インチ: 1S/C9H19N3O2.2ClH/c10-2-1-9(14)12-5-3-11(4-6-12)7-8-13;;/h13H,1-8,10H2;2*1H
    • InChIKey: WXBZSODEXDQBFF-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.O=C(CCN)N1CCN(CCO)CC1

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • トポロジー分子極性表面積: 69.8

3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB304910-1 g
3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride, 96%; .
1176419-78-5 96%
1g
€257.90 2023-04-26
abcr
AB304910-1g
3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride, 96%; .
1176419-78-5 96%
1g
€257.90 2025-03-19
abcr
AB304910-5g
3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride, 96%; .
1176419-78-5 96%
5g
€929.60 2025-03-19
abcr
AB304910-5 g
3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride, 96%; .
1176419-78-5 96%
5g
€929.60 2023-04-26

3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride 関連文献

3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochlorideに関する追加情報

Introduction to 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride (CAS No. 1176419-78-5)

3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 1176419-78-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This zwitterionic derivative features a piperazine moiety linked to a propanone backbone, further functionalized with an amino group and a hydroxyethyl side chain. The dihydrochloride salt form enhances its solubility, making it a versatile intermediate in the synthesis of biologically active molecules.

The structural attributes of 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride position it as a valuable building block for drug discovery initiatives. The piperazine ring, known for its ability to interact with biological targets such as enzymes and receptors, is a cornerstone in the design of pharmacophores. Its presence in this compound suggests potential applications in modulating neurological and cardiovascular pathways, areas where piperazine derivatives have demonstrated promise.

The hydroxyethyl substituent introduces additional reactivity, enabling further derivatization through esterification, etherification, or other coupling strategies. This flexibility is particularly advantageous in medicinal chemistry, where the optimization of physicochemical properties—such as solubility, bioavailability, and metabolic stability—is critical for drug development. The dihydrochloride salt form not only improves solubility but also ensures stability under various storage conditions, making it a practical choice for both research and industrial applications.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure of such compounds. 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride has been subjected to virtual screening algorithms to identify potential interactions with therapeutic targets. These studies suggest that the compound may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are implicated in diseases ranging from cancer to inflammation.

In vitro studies have begun to elucidate the pharmacological profile of this derivative. Initial assays indicate that it possesses moderate affinity for specific binding sites, though further research is needed to fully characterize its mechanism of action. The hydroxyethyl group appears to play a role in modulating binding affinity, possibly through hydrogen bonding or hydrophobic interactions with the target protein.

The synthesis of 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride involves multi-step organic transformations, including nucleophilic substitution reactions and protection-deprotection strategies. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are essential for supporting preclinical and clinical trials, where large quantities of high-purity material are required.

The compound’s potential extends beyond its use as an intermediate; it may also serve as a scaffold for generating novel analogs with enhanced pharmacological properties. By systematically modifying substituents on the piperazine ring or the propanone backbone, chemists can explore structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic profiles. Such explorations are guided by data from high-throughput screening (HTS) campaigns and kinetic studies.

Regulatory considerations are also integral to the development of 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards for preclinical testing. Additionally, toxicological assessments provide critical insights into its safety profile, guiding decisions regarding further development or clinical translation.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the pace at which compounds like 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride are being evaluated. Predictive models can forecast properties such as solubility, permeability, and toxicity based on molecular descriptors derived from its structure. These predictions inform rational design decisions, minimizing trial-and-error approaches and optimizing resources.

Collaborative efforts between academia and industry have further propelled research on this compound. Open science initiatives facilitate data sharing and accelerate knowledge dissemination, enabling researchers worldwide to contribute to its characterization and application. Such collaborations are particularly valuable in addressing complex biological questions that require interdisciplinary expertise.

The future prospects for 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-y l]-propan - 1 - one dihydrochloride are bright, with ongoing studies exploring its potential in treating neurological disorders such as Parkinson’s disease and schizophrenia. Its ability to modulate neurotransmitter systems makes it an attractive candidate for developing next-generation therapeutics that target dysregulated pathways without excessive side effects.

In conclusion,3-Amino - 1 - [4 - ( 2 - hydroxy - ethyl ) - piperazin - 1 - yl ] - propan - 1 - one dihydrochloride ( CAS No . 1176419 - 78 - 5 ) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer opportunities for designing novel therapeutic agents with broad applicability across multiple disease areas . Continued research into its pharmacological properties , synthetic methodologies , and regulatory aspects will further solidify its role as a key component in modern drug discovery efforts .

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Amadis Chemical Company Limited
(CAS:1176419-78-5)3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride
A1154657
清らかである:99%/99%
はかる:1g/5g
価格 ($):153.0/551.0